Benzenesulfinohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
138509-73-6 |
|---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
benzenesulfinohydrazide |
InChI |
InChI=1S/C6H8N2OS/c7-8-10(9)6-4-2-1-3-5-6/h1-5,8H,7H2 |
InChI Key |
QVHAPQIOJWTWRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for Benzenesulfinohydrazide and Its Analogues
Direct Synthesis Strategies for Benzenesulfinohydrazide
The most common approach to synthesizing this compound involves the reaction of a benzenesulfinyl precursor with hydrazine (B178648). This can be achieved through various protocols, ranging from traditional multi-step pathways to more optimized, high-yielding methods.
The synthesis of this compound is conceptually analogous to the well-established synthesis of its sulfonyl counterpart, benzenesulfonyl hydrazide. The conventional method involves the reaction of benzenesulfinyl chloride with hydrazine. In this reaction, the lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfinyl chloride. This results in the displacement of the chloride ion and the formation of the S-N bond, yielding this compound.
The reaction is typically carried out in a suitable solvent and may involve the use of a base to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent and reaction conditions can influence the yield and purity of the final product.
To improve upon conventional methods, expedited and high-yielding protocols have been developed for the synthesis of related sulfonylhydrazides, and these principles can be applied to the synthesis of this compound. One such protocol involves the slow addition of a sulfonyl chloride to a solution of hydrazine hydrate (B1144303) in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at a reduced temperature (e.g., -8°C). This controlled addition helps to manage the exothermic nature of the reaction and minimize side reactions. Following the reaction, the product can be isolated and purified using standard techniques like extraction and column chromatography. This method has been reported to yield benzenesulfonohydrazide (B1205821) in as high as 90%.
| Parameter | Condition |
| Reactants | Benzenesulfinyl Chloride, Hydrazine Hydrate |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -8°C |
| Reaction Time | 30 minutes |
| Purification | Extraction followed by Column Chromatography |
Divergent Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved by modifying either the hydrazide moiety or the benzene (B151609) ring. These approaches allow for the creation of a diverse library of compounds with varied properties.
Once this compound is synthesized, the terminal nitrogen of the hydrazide group can be further functionalized. A common derivatization involves the reaction of the hydrazide with aldehydes or ketones to form the corresponding hydrazones. This condensation reaction is typically carried out by reacting the this compound with a variety of aromatic aldehydes and ketones. This approach allows for the introduction of a wide range of substituents at the hydrazide portion of the molecule.
To synthesize derivatives with substituents on the benzene ring, a common strategy is to start with a substituted benzene derivative and then introduce the sulfinohydrazide functionality. For example, a substituted aniline (B41778) can be reacted with chlorosulfuric acid to produce a substituted benzenesulfonyl chloride. This intermediate can then be reacted with hydrazine hydrate to form the corresponding substituted benzenesulfonyl hydrazide. A similar pathway can be envisioned for this compound derivatives, starting from the appropriate substituted benzenesulfinyl chloride. This method allows for the synthesis of derivatives with a wide array of functional groups on the aromatic ring.
Catalytic Approaches in this compound Synthesis
The synthesis of this compound and its close analogues primarily relies on the direct stoichiometric reaction between a benzenesulfinyl (or sulfonyl) chloride and hydrazine. The formation of the sulfur-nitrogen bond in this context is a facile nucleophilic substitution reaction that generally does not require catalytic activation. While catalytic methods are prevalent in many areas of organic synthesis, including the formation of certain types of sulfur-nitrogen bonds, specific catalytic protocols for the direct synthesis of this compound are not widely reported in the scientific literature. The efficiency and high yields of the direct condensation reaction have made it the predominant method for preparing these compounds.
Transition Metal-Mediated Syntheses
While direct transition metal-catalyzed coupling of a benzenesulfinyl derivative with hydrazine has not been extensively documented, research on analogous structures provides significant insights into potential catalytic pathways. Studies on the reactivity of hydrazines and sulfinyl compounds with transition metals, particularly rhodium and copper, suggest viable routes for the construction of the sulfinohydrazide moiety.
Rhodium-Catalyzed Transformations Involving Hydrazines
Rhodium catalysts have been shown to effectively mediate reactions involving hydrazine derivatives. For instance, a Rh(III)-catalyzed [4+2] annulation reaction between N-alkyl aryl hydrazines and sulfoxonium ylides has been developed for the synthesis of dihydrocinnolines. nih.gov In this process, the hydrazine moiety acts as a directing group, facilitating a C-H activation and subsequent cyclization. nih.gov This demonstrates the compatibility of hydrazine substrates with rhodium catalytic cycles, opening the possibility for their use in other rhodium-catalyzed coupling reactions, such as S-N bond formation.
Copper-Catalyzed Reactions with Hydrazine and Sulfinyl Analogues
Copper catalysis is a prominent method for forming carbon-nitrogen and sulfur-nitrogen bonds. A noteworthy example is the copper-catalyzed three-component reaction for the synthesis of N-sulfonyl amidines, which utilizes sulfonyl hydrazines, terminal alkynes, and sulfonyl azides. mdpi.com This reaction proceeds through a ketenimine intermediate that undergoes nucleophilic attack by the weakly nucleophilic sulfonyl hydrazine, a process facilitated by the copper catalyst. mdpi.com Although this involves a sulfonyl (R-SO₂-NHNH₂) rather than a sulfinyl (R-SO-NHNH₂) hydrazine, the successful use of a hydrazine derivative as a nucleophile in a copper-catalyzed system is highly relevant.
Furthermore, copper catalysts have been employed in the cross-coupling of sulfinamides (structurally related to sulfinohydrazides) with N-tosylhydrazones, leading to the formation of sulfoxides. acs.org This transformation involves the cleavage and formation of bonds at the sulfinyl sulfur center, highlighting the potential of copper catalysts to activate sulfinyl compounds for coupling reactions. acs.org
| Catalyst System | Reactant Types | Product Type | Key Observation | Reference |
|---|---|---|---|---|
| [Rh(Cp*)Cl₂]₂ | N-Alkyl Aryl Hydrazine + Sulfoxonium Ylide | Dihydrocinnoline | Demonstrates effective use of a hydrazine derivative as a substrate in Rh(III) catalysis. | nih.gov |
| CuI | Sulfonyl Hydrazine + Terminal Alkyne + Sulfonyl Azide | N-Sulfonyl Amidine | Shows copper-catalyzed reaction with a weakly nucleophilic sulfonyl hydrazine. | mdpi.com |
| Cu(OAc)₂ | Sulfinamide + N-Tosylhydrazone | Sulfoxide | Illustrates copper-catalyzed cross-coupling involving a sulfinyl group. | acs.org |
Organocatalytic Transformations for this compound Precursors
Organocatalysis offers a metal-free alternative for synthesizing chiral molecules and functional group transformation. In the context of this compound, organocatalysis is particularly relevant for the preparation of activated chiral sulfinyl precursors, which can then be readily converted to the final product.
A significant challenge in organosulfur chemistry has been the asymmetric synthesis of sulfinyl compounds from more oxidized sulfur species. A recently developed organocatalytic method addresses this by the enantioselective deoxygenation of sulfones to produce chiral sulfinyl compounds. nih.gov This strategy employs a synergistic approach where an organocatalyst, such as quinuclidine, and a cyano group installed on the sulfone work in concert. nih.gov
This methodology provides access to a variety of chiral sulfinates, which serve as versatile precursors. The findings from the study on the deoxygenation of α-cyanobenzyl phenyl sulfone with various alcohol nucleophiles are summarized below.
| Sulfone Precursor | Nucleophile (Alcohol) | Organocatalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| α-Cyanobenzyl phenyl sulfone | Methanol | Quinuclidine | Methyl benzenesulfinate (B1229208) | 95 | 95 | nih.gov |
| α-Cyanobenzyl phenyl sulfone | Ethanol | Quinuclidine | Ethyl benzenesulfinate | 96 | 96 | nih.gov |
| α-Cyanobenzyl phenyl sulfone | Isopropanol | Quinuclidine | Isopropyl benzenesulfinate | 91 | 96 | nih.gov |
| α-Cyanobenzyl phenyl sulfone | Benzyl alcohol | Quinuclidine | Benzyl benzenesulfinate | 94 | 96 | nih.gov |
| α-Cyanobenzyl phenyl sulfone | Allyl alcohol | Quinuclidine | Allyl benzenesulfinate | 92 | 96 | nih.gov |
Elucidation of Benzenesulfinohydrazide Reaction Mechanisms
Mechanistic Pathways of Benzenesulfinohydrazide as a Nucleophile
The presence of the hydrazide functional group, with its lone pairs of electrons on the nitrogen atoms, confers nucleophilic character to this compound. This allows it to participate in a variety of reactions where it attacks electron-deficient centers.
Investigations into Addition Reactions with Carbonyl Compounds
The reaction between this compound and carbonyl compounds such as aldehydes and ketones is a known method for the synthesis of the corresponding N-benzenesulfinylhydrazones. This transformation is analogous to the well-established formation of hydrazones from hydrazine (B178648) and its derivatives.
The generally accepted mechanism for this type of reaction proceeds via a nucleophilic addition to the carbonyl carbon. The terminal nitrogen atom of the this compound acts as the nucleophile, attacking the electrophilic carbon of the carbonyl group. This initial attack leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine. This step is typically the rate-determining step of the reaction.
While this general mechanism is widely accepted for hydrazone formation, detailed kinetic and computational studies specifically on the addition of this compound to a wide range of carbonyl compounds are not extensively documented in the readily available literature. Such studies would be beneficial to precisely determine the rate constants, transition state energies, and the influence of substituents on both the this compound and the carbonyl compound on the reaction kinetics.
Mechanistic Studies of Reductive Amination Processes Involving this compound Systems
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. The process typically involves the in situ formation of an imine or a related C=N species, which is then reduced to the corresponding amine. Given that this compound reacts with carbonyls to form sulfinylhydrazones (containing a C=N bond), it is conceivable that these intermediates could be subjected to reduction to yield substituted hydrazines.
However, specific and detailed mechanistic studies focusing on the reductive amination of carbonyl compounds using this compound as the nitrogen source are not well-documented in the current body of scientific literature. A typical reductive amination sequence would involve the initial formation of the sulfinylhydrazone as described in the previous section, followed by the introduction of a reducing agent. The choice of reducing agent would be crucial, as it would need to selectively reduce the C=N double bond in the presence of the sulfinyl group. Common reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.
A mechanistic investigation would need to explore the compatibility of these reducing agents with the sulfinylhydrazone intermediate and elucidate the pathway of the reduction step. This would involve identifying whether the reduction proceeds via a direct hydride transfer to the carbon of the C=N bond or through a more complex mechanism.
This compound as a Precursor to Reactive Intermediates
The thermal or photochemical decomposition of this compound could potentially lead to the formation of highly reactive intermediates, which could then undergo further reactions.
Generation and Reactivity of Sulfinyl Nitrenes and Related Species
Sulfinyl nitrenes (R-S(O)N) are reactive intermediates of interest in organic synthesis. The structure of this compound suggests that it could, in principle, serve as a precursor to a sulfinyl nitrene through the elimination of a stable molecule. For instance, under specific conditions, the cleavage of the N-N bond and subsequent loss of a hydrogen molecule or other fragments could potentially lead to the formation of a sulfinyl nitrene.
However, the scientific literature lacks specific reports on the generation of sulfinyl nitrenes directly from the decomposition of this compound. The generation of such species is often challenging, and alternative precursors are more commonly employed. Further research, including high-temperature pyrolysis or photolysis studies coupled with spectroscopic techniques like matrix isolation infrared spectroscopy, would be necessary to confirm whether this compound can indeed serve as a viable precursor to sulfinyl nitrenes and to study their subsequent reactivity.
Exploration of Radical Intermediates in Reactions Involving this compound
The bonds within the this compound molecule, particularly the N-N and S-N bonds, could be susceptible to homolytic cleavage under radical-initiating conditions (e.g., using initiators like AIBN or upon exposure to UV light). This could lead to the formation of various radical intermediates.
For example, homolysis of the N-N bond could generate a benzenesulfinyl radical (PhS(O)•) and an aminyl radical (•NH₂). Alternatively, cleavage of the S-N bond could produce a phenyl radical (Ph•) and a sulfinohydrazidyl radical (•S(O)NHNH₂). These generated radicals could then participate in a variety of radical reactions, such as hydrogen atom abstraction, addition to multiple bonds, or radical-radical coupling.
Despite these possibilities, detailed experimental studies, for instance using Electron Spin Resonance (ESR) spectroscopy to detect and characterize any potential radical intermediates formed from this compound, are not prominently featured in the available chemical literature. Such investigations would be crucial to understand the radical chemistry of this compound.
Proton Transfer and Tautomerism in this compound Reactivity
This compound possesses several sites for protonation and deprotonation, as well as the potential for tautomerism. The hydrazide moiety contains both acidic (N-H) and basic (lone pair-bearing N) sites.
The molecule could exist in different tautomeric forms. For example, a proton could potentially migrate from one of the nitrogen atoms to the sulfinyl oxygen, leading to a tautomer with a hydroxyl group and a sulfur-nitrogen double bond. This would be an example of an iminol-like tautomer.
The position of the tautomeric equilibrium would be influenced by factors such as the solvent polarity, temperature, and pH. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in studying the potential tautomerism of this compound in different environments. Computational studies could also provide valuable insights into the relative stabilities of the different tautomers and the energy barriers for their interconversion. However, at present, in-depth studies on the tautomeric equilibria and proton transfer dynamics of this compound are not readily found in the literature.
Applications of Benzenesulfinohydrazide in Advanced Organic Synthesis
Benzenesulfinohydrazide as a Versatile Reagent for C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. This compound, by virtue of its nucleophilic hydrazine (B178648) component, serves as a valuable precursor for creating these vital linkages.
This compound readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding benzenesulfinohydrazones. This transformation is a variant of imine formation and proceeds through the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon. libretexts.orgjackwestin.comThe reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. nih.govThe initial addition forms a tetrahedral intermediate known as a carbinolamine, which subsequently dehydrates to yield the stable C=N double bond of the hydrazone. nih.gov The general mechanism involves a proton-catalyzed nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. nih.govThis intermediate then undergoes dehydration to form the final hydrazone product. nih.govHydrazones are generally more stable than simple imines due to the electronic effect of the adjacent nitrogen atom. stackexchange.comTable 1: Examples of Hydrazone Formation with this compound
| Carbonyl Compound | Product (Benzenesulfinohydrazone) |
|---|---|
| Benzaldehyde | N'-(phenylmethylidene)this compound |
| Acetophenone | N'-(1-phenylethylidene)this compound |
This table presents the expected products from the reaction of this compound with various carbonyl compounds based on established chemical principles of hydrazone formation.
The bifunctional nature of hydrazines and their derivatives makes them powerful building blocks for the synthesis of nitrogen-containing heterocycles. This compound can be employed in classical cyclocondensation reactions to construct important heterocyclic scaffolds such as pyrazoles and indoles.
Pyrazole (B372694) Synthesis: In what is known as the Knorr pyrazole synthesis, hydrazines react with 1,3-dicarbonyl compounds to form five-membered pyrazole rings. nih.govmdpi.comThis compound can serve as the hydrazine component in this reaction. The process involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.govIndole (B1671886) Synthesis: The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. mdpi.comWhile phenylhydrazine is the traditional substrate, substituted hydrazines like this compound could potentially be used to generate specialized indole derivatives, although this application is less common. The reaction proceeds through a hydrazone intermediate which, under acidic catalysis, undergoes a- rsc.orgrsc.orgsigmatropic rearrangement to form a new C-C bond, followed by cyclization and elimination of ammonia (B1221849) to furnish the indole core. mdpi.comTable 2: Potential Heterocyclic Products from this compound
| Co-reactant | Heterocyclic System | Product Name |
|---|---|---|
| Acetylacetone (a 1,3-diketone) | Pyrazole | 1-(Benzenesulfinyl)-3,5-dimethyl-1H-pyrazole |
This table illustrates potential applications of this compound in forming heterocyclic structures based on well-known synthetic methodologies.
Role of this compound in Reductions and Oxidations
Hydrazine derivatives are well-known for their role in the reduction of organic compounds. The most notable example is the Wolff-Kishner reduction, which converts the carbonyl group of aldehydes and ketones into a methylene (B1212753) group (CH₂) under strong basic conditions at high temperatures. wikipedia.orgThe reaction proceeds via the formation of a hydrazone intermediate. libretexts.orgwikipedia.orgSubsequent deprotonation and elimination of nitrogen gas (N₂) generate a carbanion, which is then protonated to give the final alkane product. libretexts.orgBy analogy, this compound could potentially be used in similar transformations, where the benzenesulfinyl group would act as a leaving group alongside the expulsion of nitrogen gas. However, the classical Wolff-Kishner reaction uses hydrazine hydrate (B1144303) or anhydrous hydrazine. wikipedia.orgThe related compound, p-toluenesulfonyl hydrazide, is also recognized as a reducing agent. organic-chemistry.org Conversely, there is limited evidence in the literature to support the use of this compound as an oxidizing agent in mainstream organic synthesis. While certain sulfur and selenium compounds, such as benzeneseleninic anhydride, are known oxidants, researchgate.net the hydrazide moiety typically imparts reducing character to the molecule.
This compound in Stereoselective Transformations
Stereoselective synthesis involves reactions that preferentially form one stereoisomer over another. masterorganicchemistry.comSuch transformations are critical in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. A reaction is termed stereospecific if stereoisomeric starting materials yield products that are also stereoisomers of one another. masterorganicchemistry.com Currently, the application of this compound in stereoselective transformations is not widely documented. For a reagent to induce stereoselectivity, it typically must be chiral itself or be used in conjunction with a chiral catalyst. The development of a chiral derivative of this compound, for instance, by incorporating a chiral auxiliary or resolving a chiral sulfur center, would be a prerequisite for its application as a chiral reagent in asymmetric synthesis.
Development of this compound-Based Catalysts and Ligands
Transition metal-catalyzed reactions are powerful tools for forming complex chemical bonds with high efficiency and selectivity. mdpi.comThe performance of the metal catalyst is critically dependent on the ligands that coordinate to the metal center. These ligands modulate the metal's electronic properties and steric environment, thereby controlling its reactivity and selectivity. nih.gov
This compound possesses multiple potential coordination sites—specifically the nitrogen and sulfur atoms—which could allow it to act as a ligand for transition metals. A molecule that can bind to a metal at two or more sites is known as a chelating ligand. The development of this compound-derived ligands could open avenues for new catalytic systems. For example, coordination to metals like palladium, copper, or rhodium could produce catalysts for cross-coupling, hydrogenation, or C-H functionalization reactions. mdpi.comyoutube.comHowever, this remains a prospective area of research, as there are no prominent, established examples of this compound-based ligands being used in mainstream metal-catalyzed organic reactions.
Ligand Design for Enantioselective Catalysis
Following an extensive search of scientific literature and chemical databases, there is no specific information available regarding the application of this compound or its derivatives in ligand design for enantioselective catalysis. Research detailing the synthesis of chiral ligands from this compound, their coordination chemistry with various metals, and their subsequent application in asymmetric catalytic reactions—including detailed research findings and data on enantiomeric excess, yield, and substrate scope—could not be located.
The field of enantioselective catalysis relies on a diverse array of chiral ligands to induce stereoselectivity in chemical transformations. These ligands are typically characterized by specific structural features, such as C2 symmetry, steric bulk, and defined coordination geometries, which are crucial for creating a chiral environment around a metal center. While various sulfur-containing functional groups, such as sulfoxides, sulfinamides, and thiols, have been successfully incorporated into the design of effective chiral ligands, this compound does not appear to be a commonly employed scaffold for this purpose.
Consequently, data tables illustrating the performance of this compound-based ligands in specific enantioselective reactions, such as asymmetric hydrogenations, alkylations, or cycloadditions, are not available. The exploration of this compound's potential in this sophisticated area of organic synthesis remains an unaddressed field of research.
Spectroscopic Analysis Methodologies for Benzenesulfinohydrazide and Its Structural Congeners
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural elucidation of compounds by fragmenting precursor ions and analyzing the resulting product ions. nih.gov This methodology provides detailed information about the connectivity of atoms within a molecule, making it invaluable for confirming the structure of benzenesulfinohydrazide and its analogs. The process involves multiple stages of mass analysis, typically within a single instrument, where the initial ionization of the molecule is followed by the selection of a specific ion (the precursor ion), its fragmentation, and subsequent analysis of the fragment ions (product ions). youtube.comyoutube.com
In the analysis of this compound, the precursor ion would be the protonated molecule, [M+H]⁺. This ion is then subjected to collision-induced dissociation (CID), where it collides with neutral gas molecules, leading to fragmentation. youtube.com The fragmentation pattern is characteristic of the compound's structure. For compounds containing a benzenesulfonyl or similar moiety, characteristic fragmentation pathways are observed. Studies on analogous compounds, such as sulfonamides, reveal common cleavage patterns that are instrumental in structural confirmation. nih.gov
Key fragmentation pathways for compounds structurally related to this compound often involve the cleavage of the sulfur-nitrogen (S-N) and sulfur-carbon (S-C) bonds. For instance, the fragmentation of N-butylbenzenesulfonamide shows characteristic losses corresponding to the alkyl chain and the benzene (B151609) ring. researchgate.net For this compound, the primary fragmentation events would be expected to involve the cleavage of the S-N bond, leading to the formation of the benzenesulfinyl cation (C₆H₅SO⁺) and the hydrazinyl radical. Another significant fragmentation would be the cleavage of the C-S bond, resulting in the phenyl cation (C₆H₅⁺) and the [SO₂NHNH₂]⁻ radical fragment.
The analysis of these fragmentation patterns allows for the unambiguous confirmation of the core benzenesulfinyl and hydrazide moieties within the molecule.
Table 1: Predicted Major Fragment Ions of this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion | Proposed Structure of Fragment | m/z of Fragment |
| [C₆H₅SO₂NHNH₂ + H]⁺ | Phenyl Cation | C₆H₅⁺ | 77 |
| [C₆H₅SO₂NHNH₂ + H]⁺ | Benzenesulfinyl Cation | C₆H₅SO⁺ | 125 |
| [C₆H₅SO₂NHNH₂ + H]⁺ | Benzenesulfonyl Cation | C₆H₅SO₂⁺ | 141 |
Note: The m/z values are based on the most common isotopes. The fragmentation pattern is predictive and based on the analysis of structurally similar compounds.
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Structure Analysis
Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is an analytical technique that provides insights into the electronic structure of a molecule. eurekaselect.com It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within the molecule. upi.edu For this compound, UV-Vis spectroscopy is used to characterize the electronic transitions associated with its aromatic system and functional groups.
The UV-Vis spectrum of a compound is a plot of absorbance versus wavelength. The wavelengths at which absorption peaks occur (λmax) and the intensity of these absorptions (molar absorptivity, ε) are characteristic of the molecule's structure, particularly the extent of conjugation. upi.edu The benzene ring in this compound is a key chromophore. Benzene and its derivatives typically exhibit characteristic absorption bands in the UV region. aps.org For instance, benzenesulfonamide (B165840), a structurally similar compound, shows absorption maxima at approximately 218 nm and 264 nm. sielc.com
These absorptions are attributed to π → π* transitions within the benzene ring. The presence of the sulfinohydrazide group (-SO₂NHNH₂) acting as an auxochrome can influence the position and intensity of these absorption bands. Substituents on the benzene ring can cause a shift in the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), and can also affect the molar absorptivity. The analysis of the UV-Vis spectrum of this compound helps in understanding the electronic conjugation between the phenyl group and the sulfinohydrazide moiety.
Table 2: Typical UV-Vis Absorption Data for Structurally Related Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Reference |
| Benzene | Hexane | 204 | 7,900 | π → π* (K-band) | aps.org |
| Benzene | Hexane | 254 | 204 | π → π* (B-band) | aps.org |
| Benzenesulfonamide | Not Specified | 218, 264 | Not Specified | π → π* | sielc.com |
Note: The data for this compound is expected to be similar to that of benzenesulfonamide, with potential shifts due to the hydrazide group.
X-ray Diffraction (XRD) for Crystalline State Structural Determination
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. wikipedia.org The positions and intensities of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. nih.gov
Table 3: Illustrative Crystal Data for a Structural Congener, (E)-N-(2-styrylphenyl)benzenesulfonamide
| Parameter | Value |
| Chemical Formula | C₂₀H₁₇NO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.339(3) |
| b (Å) | 12.015(4) |
| c (Å) | 14.191(5) |
| α (°) | 90 |
| β (°) | 101.990(10) |
| γ (°) | 90 |
| Volume (ų) | 1723.1(10) |
Source: Data from the crystal structure analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide. nih.gov This table serves as an example of the data obtained from an XRD study.
Theoretical and Computational Investigations of Benzenesulfinohydrazide Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system. From this, a wide range of properties, including optimized geometries, reaction energies, and activation barriers, can be derived.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using functionals of the spatially dependent electron density. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying the reaction mechanisms of medium-sized organic molecules like benzenesulfinohydrazide.
A DFT study on this compound would typically begin with a geometry optimization to find the lowest energy structure of the molecule. This provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These optimized geometries form the basis for further calculations.
DFT is particularly powerful for exploring reaction pathways, such as those involved in the synthesis or decomposition of this compound. rsc.orgsioc-journal.cn For instance, the reaction mechanism for the synthesis from benzenesulfinyl chloride and hydrazine (B178648) could be modeled. This involves locating the transition state (the highest energy point along the reaction coordinate) connecting reactants and products. The energy of this transition state determines the activation energy barrier, providing a quantitative measure of the reaction's feasibility. rsc.orgresearchgate.net Similarly, potential thermal decomposition pathways, such as the cleavage of the N-N or S-N bonds, can be investigated to predict the molecule's stability. sioc-journal.cn
Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT B3LYP/6-31G*)
This table presents hypothetical data for the ground-state geometry of this compound, as would be predicted by a DFT calculation. The values are representative of typical bond lengths and angles for similar organic sulfur-nitrogen compounds.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Value | Angle | Value |
| S-O | 1.495 | O-S-N | 107.5 |
| S-N | 1.680 | S-N-N | 115.2 |
| N-N | 1.431 | C-S-N | 105.3 |
| S-C(Aryl) | 1.782 | S-C-C(Aryl) | 119.8 |
| N-H | 1.015 | H-N-H | 109.1 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without the use of experimental data or empirical parameters. illinois.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), can provide highly accurate results, particularly for energetics and the fine details of transition state structures. illinois.edumit.edu
For this compound, high-level ab initio calculations would be employed to refine the energies obtained from DFT. This is especially important for systems where electron correlation effects are significant. Calculations could be used to determine the relative energies of different conformers (rotamers) arising from rotation around the S-N and N-N bonds. researchgate.net
The precise characterization of transition states is another key application. wayne.edunih.gov While DFT is often used to locate transition state geometries, ab initio methods like CCSD(T) are considered the "gold standard" for calculating single-point energies to obtain more reliable activation barriers. illinois.edu This allows for a more accurate prediction of reaction rates and mechanistic pathways. For example, one could precisely calculate the energy barrier for the inversion of the pyramidal sulfur atom or the transition state for a hydrogen transfer reaction.
Table 2: Hypothetical Ab Initio Energetics for this compound Conformational Changes
This table provides a hypothetical comparison of energies for a stable conformer and a transition state for rotation around the S-N bond, as might be calculated using a high-level ab initio method. All energies are relative to the most stable ground state conformer (Conformer A).
| Species | Method | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Conformer A | CCSD(T)/aug-cc-pVTZ | 0.00 | Lowest energy ground state |
| Transition State (S-N rotation) | CCSD(T)/aug-cc-pVTZ | +5.8 | Eclipsed conformation during S-N bond rotation |
| Conformer B | CCSD(T)/aug-cc-pVTZ | +2.1 | A second stable rotamer |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information about atomic motion. iaanalysis.commdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of a molecule and its interactions with its environment, such as a solvent. mdpi.comnih.gov
For this compound, MD simulations would be invaluable for understanding its flexibility and how it interacts with other molecules. A simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water or DMSO) and track the trajectory of all atoms over a period of nanoseconds to microseconds. mdpi.com
This approach allows for a thorough conformational analysis, identifying the most populated shapes the molecule adopts in solution and the dynamics of interconversion between them. nih.gov Furthermore, MD simulations can quantify intermolecular interactions, such as hydrogen bonds between the hydrazide group (-NHNH2) and solvent molecules. iaanalysis.commdpi.com The strength, lifetime, and geometry of these hydrogen bonds are critical for understanding the molecule's solubility and solution-phase behavior.
Table 3: Illustrative Analysis of Intermolecular Interactions from a Hypothetical MD Simulation
This table shows hypothetical results from a 100 ns MD simulation of one this compound molecule in a box of water, analyzing the primary hydrogen bonding interactions.
| Interaction Type (Donor-Acceptor) | Average Number of H-Bonds | Average H-Bond Lifetime (ps) | Description |
|---|---|---|---|
| -NH(hydrazine)···OH2 | 1.8 | 2.5 | Hydrazine group acting as H-bond donor to water |
| -NH2(hydrazine)···OH2 | 2.5 | 2.1 | Terminal amino group acting as H-bond donor to water |
| S=O···HOH | 1.2 | 3.0 | Sulfinyl oxygen acting as H-bond acceptor from water |
Quantitative Structure-Activity Relationships (QSAR) for Analogues (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property. rsc.org While often used for biological activity, QSAR can also be applied to predict physicochemical properties like solubility, boiling point, or chromatographic retention time, which fall under the umbrella of Quantitative Structure-Property Relationships (QSPR). nih.gov
A QSPR study for this compound analogues would involve creating a dataset of similar molecules with variations in their structure (e.g., different substituents on the benzene (B151609) ring). For each analogue, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. A statistical method, like multiple linear regression, is then used to build a model correlating these descriptors to a measured physical property. mdpi.com
Such a model could predict properties for new, unsynthesized analogues, guiding synthetic efforts toward compounds with desired characteristics.
Table 4: Hypothetical Molecular Descriptors for a QSPR Study of this compound Analogues
This table presents illustrative calculated descriptors for this compound and two hypothetical analogues. These descriptors could be used to build a QSPR model for a physical property like aqueous solubility.
| Compound | Substituent (R) | Molecular Weight (g/mol) | LogP (Partition Coefficient) | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| This compound | -H | 172.22 | 0.85 | 75.4 |
| Analogue 1 | 4-Cl | 206.67 | 1.55 | 75.4 |
| Analogue 2 | 4-NO2 | 217.22 | 0.70 | 121.2 |
Prediction of Spectroscopic Parameters through Computational Chemistry
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.govacs.org Methods like DFT are routinely used to calculate the energies and intensities of vibrational modes (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comresearchgate.net
For this compound, calculating the vibrational spectrum would help assign the peaks in an experimental IR spectrum to specific molecular motions, such as the S=O stretch, N-H bends, and aromatic ring vibrations.
Similarly, calculating the ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the molecule and its derivatives. researchgate.netbas.bg The accuracy of modern computational methods is often sufficient to distinguish between different isomers or conformers based on their predicted NMR spectra. nih.gov Discrepancies between calculated and experimental spectra can also point to environmental effects, such as strong solvent interactions or dimerization.
Table 5: Illustrative Comparison of Calculated and Experimental Spectroscopic Data
This table shows a hypothetical comparison between key spectroscopic parameters for this compound predicted by DFT calculations and representative experimental values.
| Spectroscopic Parameter | Calculated Value (DFT) | Hypothetical Experimental Value | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | 1085 | 1090 | S=O Stretch |
| IR Frequency (cm⁻¹) | 3350, 3280 | 3345, 3275 | N-H Stretches |
| ¹H NMR Shift (ppm) | 7.85 | 7.90 | Aromatic Protons (ortho) |
| ¹³C NMR Shift (ppm) | 142.1 | 141.5 | Aromatic Carbon (ipso, C-S) |
| ³³S NMR Shift (ppm) | +150 | Not Available | Sulfinyl Sulfur |
Future Perspectives and Challenges in Benzenesulfinohydrazide Research
Development of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly guiding the synthesis of benzenesulfinohydrazide and its derivatives, aiming to minimize environmental impact and enhance safety and efficiency. ijsetpub.comwisdomlib.orgresearchgate.net Traditional synthetic methods often rely on hazardous reagents and generate significant waste. ijsetpub.com In contrast, modern approaches prioritize the use of renewable feedstocks, safer solvents, and catalytic processes to reduce energy consumption and waste generation. ijsetpub.commygreenlab.orgacs.org
Key strategies in the development of sustainable synthetic routes include:
Catalysis: The use of catalysts, including biocatalysts like enzymes, is a cornerstone of green chemistry. ijsetpub.commygreenlab.org Catalysts enable reactions to proceed under milder conditions, improve selectivity, and increase atom economy, which is a measure of how many atoms from the reactants are incorporated into the final product. mygreenlab.orgacs.orgrsc.org For instance, the development of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, further enhancing the sustainability of the process. mdpi.com
Renewable Feedstocks: Shifting from petroleum-based starting materials to renewable resources, such as biomass, is a critical aspect of sustainable synthesis. ijsetpub.commygreenlab.org This approach reduces the carbon footprint and contributes to a more circular economy. researchgate.net
Safer Solvents: The choice of solvent is crucial, as they often constitute the largest volume of material in a chemical process. whiterose.ac.uk Green chemistry promotes the use of less toxic and more environmentally friendly solvents, with a focus on reducing their use altogether where possible. whiterose.ac.ukresearchgate.netjocpr.com Solvent-free reaction conditions, such as grinding techniques, are also being explored. jocpr.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption and its associated environmental and economic impacts. mygreenlab.orgacs.org
An example of an environmentally benign synthesis is a metal- and solvent-free method for producing quinoline (B57606) derivatives that boasts high atom and step economy. rsc.org Similarly, a cost-effective and greener synthesis of aminoferrocene and aminoruthenocene has been developed using aqueous ammonia (B1221849) and an inexpensive iron/copper co-catalyst system. uzh.ch These examples highlight the ongoing efforts to create more sustainable and efficient chemical processes.
Exploration of Novel Reactivity Patterns and Synthetic Transformations
The exploration of new reactivity patterns and synthetic transformations involving this compound is a vibrant area of research. Scientists are continuously seeking to expand the synthetic utility of this compound and its derivatives by discovering new reactions and developing more efficient protocols for known transformations. nih.gov
Recent advances have focused on developing mild, efficient, and high-yielding protocols to access a variety of functionalized molecules. nih.gov For example, visible-light-promoted synthesis has emerged as a powerful tool, offering an efficient and environmentally friendly alternative to traditional methods that often require transition-metal catalysts and additives. mdpi.com
Researchers are also investigating one-pot, multi-component reactions that allow for the construction of complex molecules from simple starting materials in a single step, which is both time- and resource-efficient. mdpi.comrsc.org The development of novel catalytic systems, including the use of commercial laccases and heterogeneous catalysts, has enabled the synthesis of various heterocyclic compounds with high yields and short reaction times. mdpi.com
The following table summarizes some recent novel synthetic transformations:
| Reaction Type | Catalyst/Conditions | Key Features |
| Benzothiazole Synthesis | Visible-light, 12W blue LED, air atmosphere | Transition-metal and additive-free, applicable to various aldehydes. mdpi.com |
| Benzothiazole Synthesis | Commercial laccases | Green and efficient method for condensation reactions. mdpi.com |
| Benzothiazole Synthesis | SnP2O7 (heterogeneous catalyst) | High yields, short reaction times, reusable catalyst. mdpi.com |
| Benzothiazole Synthesis | Molecular iodine, solid-phase, solvent-free | Highly economical, rapid, and solvent-free. mdpi.com |
| Quinoline Derivative Synthesis | Molecular iodine, metal- and solvent-free | High regioselectivity, atom- and step-economical. rsc.org |
These ongoing explorations are expanding the toolkit available to synthetic chemists and paving the way for the discovery of new molecules with potentially valuable biological and material properties. researchgate.net
Advancements in Spectroscopic Characterization and Computational Modeling for Complex this compound Derivatives
The structural elucidation and understanding of the electronic properties of complex this compound derivatives are heavily reliant on advancements in spectroscopic techniques and computational modeling. These tools are indispensable for confirming the identity of newly synthesized compounds and for gaining insights into their structure-property relationships. nih.govrsc.org
Spectroscopic Characterization: A combination of spectroscopic methods is typically employed to characterize new derivatives. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule. nih.gov
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of a compound. nih.gov
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within a molecule and is particularly useful for studying charge-transfer complexes. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a valuable tool for studying complexes containing unpaired electrons. mdpi.com
Recent studies have demonstrated the use of these techniques in characterizing a wide range of novel compounds, including pyridazinone derivatives and metal complexes of Schiff bases. nih.govmdpi.com For instance, the characterization of bis(thiadiazolo)benzoporphyrinoids revealed their unique aromatic characteristics and modified UV-vis spectra. mdpi.com
Computational Modeling: Density Functional Theory (DFT) has become a powerful tool in modern chemistry for studying the electronic structure and properties of molecules. mdpi.comnanomedicine-rj.com DFT calculations can provide valuable insights into:
Molecular Geometry: Optimized geometries can be compared with experimental data. mdpi.com
Reaction Mechanisms: DFT can be used to identify low-energy reaction pathways and predict the feasibility of a reaction. mdpi.comrsc.org
Spectroscopic Properties: Theoretical calculations can complement experimental spectroscopic data. rsc.org
Electronic Properties: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to understand charge transfer and reactivity. rsc.orgmdpi.com
Computational models are increasingly being integrated with experimental work to guide the design of new molecules with desired properties. mit.edunih.gov For example, DFT studies have been used to investigate the antioxidant properties of new hydrazone derivatives and to understand the interactions of drugs with nanoclusters. nanomedicine-rj.commdpi.com The integration of multiscale computational paradigms, such as combining DFT with machine learning, is a promising area for future development. mdpi.com
The synergy between advanced spectroscopic techniques and computational modeling is crucial for accelerating the discovery and development of complex this compound derivatives with tailored functionalities. diva-portal.orgsciety.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound synthesis with flow chemistry and automated platforms represents a significant step towards more efficient, safer, and scalable chemical manufacturing. wikipedia.orgchemspeed.comeuropa.eu These technologies offer numerous advantages over traditional batch processing. beilstein-journals.org
Flow Chemistry: In flow chemistry, reactions are carried out in a continuous stream through a reactor, rather than in a flask. europa.eu This approach offers:
Enhanced Safety: The small reactor volumes and excellent heat transfer capabilities of flow systems allow for the safe handling of highly exothermic or hazardous reactions. europa.eusyrris.com
Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher reproducibility and product quality. ijsetpub.comeuropa.eu
Scalability: Scaling up a reaction in a flow system is often as simple as running the system for a longer period, avoiding the challenges associated with scaling up batch reactions. rsc.org
Integration of In-line Analysis and Purification: Flow systems can be readily coupled with analytical techniques for real-time reaction monitoring and with purification modules for a streamlined process. beilstein-journals.org
The application of flow chemistry has been demonstrated in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). syrris.comspringernature.com However, challenges such as handling solids and the need for homogeneous solutions need to be addressed for broader applicability. beilstein-journals.orguliege.be
Automated Synthesis: Automated synthesis platforms utilize robotic systems to perform chemical reactions, enabling high-throughput experimentation and rapid optimization of reaction conditions. wikipedia.orgchemspeed.com Key benefits include:
Increased Efficiency and Productivity: Automation allows for the parallel synthesis of large libraries of compounds, significantly accelerating the discovery process. chemspeed.comnumberanalytics.com
Improved Reproducibility: Automated systems minimize human error, leading to more consistent and reliable results. d-nb.info
Data Generation for Machine Learning: High-throughput synthesis generates large datasets that can be used to train machine learning models for predicting reaction outcomes and identifying promising new molecules. nih.govresearchgate.net
The integration of automated synthesis with flow chemistry creates powerful end-to-end workflows that encompass synthesis, work-up, and purification. nih.gov Such integrated systems have been used for the high-throughput synthesis of diverse small molecules and polymers. nih.govmdpi.com While the initial investment in automation can be substantial, the long-term benefits in terms of accelerated research and development are significant. wikipedia.org
The following table highlights the comparison between batch and flow/automated synthesis:
| Feature | Batch Synthesis | Flow/Automated Synthesis |
| Reaction Scale | Limited by vessel size | Easily scalable by extending run time |
| Safety | Challenges with heat dissipation in large-scale reactions | Enhanced safety due to small reactor volumes and efficient heat transfer europa.eu |
| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and time ijsetpub.comeuropa.eu |
| Reproducibility | Prone to variations | High reproducibility d-nb.info |
| Throughput | Low to moderate | High-throughput capabilities chemspeed.comnumberanalytics.com |
The continued development and adoption of flow chemistry and automated synthesis platforms will be instrumental in advancing the field of this compound chemistry, enabling the rapid and efficient production of novel derivatives for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for benzenesulfinohydrazide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution between benzenesulfonyl chloride and hydrazine derivatives. Key variables include solvent polarity (e.g., ethanol vs. THF), stoichiometric ratios (e.g., 1:1.2 for sulfonyl chloride to hydrazine), and temperature control (0–25°C). Optimization can be achieved through iterative adjustments of pH (neutral to mildly basic) and reaction time (4–24 hours), monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Look for sulfonamide NH peaks (~8–10 ppm) and aromatic protons (6.5–7.5 ppm).
- IR Spectroscopy : Confirm S=O stretching (~1350–1150 cm⁻¹) and N–H bending (~1600 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 171) validate molecular weight.
- X-ray Diffraction : Resolves crystal packing and bond angles, critical for confirming stereochemistry .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodological Answer : Contradictions often arise from variations in catalytic systems (e.g., Pd vs. Cu catalysts) or solvent effects. Systematic approaches include:
- Replicating Studies : Reproduce prior experiments under identical conditions (solvent, catalyst loading, temperature).
- Cross-Validation : Use complementary techniques (e.g., kinetic analysis via UV-Vis spectroscopy or DFT calculations) to reconcile discrepancies in reaction mechanisms .
Q. What role does this compound play in the development of enzyme inhibitors, and how can its efficacy be evaluated?
- Methodological Answer : this compound derivatives act as competitive inhibitors for enzymes like carbonic anhydrase. Efficacy is assessed via:
- Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates.
- Structural Analysis : Co-crystallization with target enzymes to identify binding motifs (e.g., sulfonamide-Zn²⁺ interactions).
- Selectivity Screening : Test against isoform panels to minimize off-target effects .
Q. How can isotopic labeling (e.g., ¹⁵N) enhance mechanistic studies of this compound in organocatalytic reactions?
- Methodological Answer : ¹⁵N-labeled this compound enables tracking of nitrogen migration during catalysis. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
